N-(2-bromo-4-methylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
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Overview
Description
N-(2-bromo-4-methylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of pyrrolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The starting materials might include 2-bromo-4-methylphenylamine and 3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidine-2-thiol. The reaction conditions often require the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-methylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, which may change the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated analog of the original compound.
Scientific Research Applications
Chemistry
In chemistry, N-(2-bromo-4-methylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound might be studied for its potential interactions with biological macromolecules like proteins and nucleic acids. Its ability to form hydrogen bonds and hydrophobic interactions makes it a candidate for drug design and development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Compounds with similar structures have been studied for their anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry
In industry, this compound might be used in the development of new materials or as a catalyst in chemical processes. Its unique chemical properties could make it valuable in various industrial applications.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide likely involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-bromo-4-methylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide include other pyrrolopyrimidines and acetamide derivatives. Examples might include:
- 2-(4-bromophenyl)-3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidine
- N-(2-chloro-4-methylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural features. The presence of the bromo and methyl groups on the phenyl ring, along with the pyrrolopyrimidine core, gives it unique chemical and biological properties.
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN4O2S/c1-3-28-22(30)21-20(16(12-25-21)15-7-5-4-6-8-15)27-23(28)31-13-19(29)26-18-10-9-14(2)11-17(18)24/h4-12,25H,3,13H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVXKKMYCYPIKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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